molecular formula C4H2F3N5S B1344681 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 24848-34-8

3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B1344681
CAS RN: 24848-34-8
M. Wt: 209.16 g/mol
InChI Key: BVYNEHQFBMIRAK-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a chemical compound with the formula C₄H₂F₃N₅S . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds of prime importance due to their extensive therapeutic uses . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which our compound belongs, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles involve a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .

Scientific Research Applications

Organic Chemistry Synthesis

This compound is used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The process involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The method offers a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .

Pharmaceutical Applications

Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals . For instance, sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Agrochemical Applications

Trifluoromethyl-substituted 1,2,4-triazoles are also used in the field of agrochemicals . The unique character of the trifluoromethyl group can significantly improve the physicochemical properties of the parent molecules .

Biological Applications

These compounds have found applications in biology . The occurrence of the trifluoromethyl group could significantly improve the pharmacological properties of the parent molecules .

Functional Materials

Trifluoromethyl-substituted 1,2,4-triazoles are used in the development of functional materials . The unique properties of these compounds make them suitable for various applications in this field .

Ligand Chemistry

These compounds are also used in ligand chemistry . The unique structure of these compounds allows them to interact with different target receptors .

Anticancer Agents

Some derivatives of this compound have shown potential as anti-breast cancer agents . The cytotoxic activity of these synthesized molecules against breast cancer cell lines has been studied .

Antimicrobial Agents

Derivatives of this compound have shown potential as therapeutic candidates against urease positive microorganisms . This highlights the compound’s potential in the field of antimicrobial research .

Future Directions

The broad-spectrum pharmaceutical activity of 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYNEHQFBMIRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C2N1N=C(S2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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